3-Amino-2-((2,4-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid
Description
3-Amino-2-((2,4-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid is a thienopyridine derivative characterized by a bicyclic core structure fused with thiophene and pyridine rings. Key functional groups include a 2,4-dimethoxyphenyl carbamoyl substituent at position 2, a carboxylic acid at position 5, and a 6-oxo-6,7-dihydro moiety.
Properties
IUPAC Name |
3-amino-2-[(2,4-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S/c1-25-7-3-4-10(11(5-7)26-2)19-15(22)13-12(18)8-6-9(17(23)24)14(21)20-16(8)27-13/h3-6H,18H2,1-2H3,(H,19,22)(H,20,21)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFPBFKEMVGSCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(S2)NC(=O)C(=C3)C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-((2,4-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxyaniline with thiophene-2-carboxylic acid under specific conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including cyclization and amination, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-((2,4-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Amino-2-((2,4-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-2-((2,4-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Table 1: Substituent and Molecular Profile Comparison
Physicochemical and Functional Implications
Substituent Effects on Solubility :
- The target compound ’s 2,4-dimethoxyphenyl carbamoyl group enhances hydrophilicity compared to Analog 1’s benzoyl group due to methoxy (-OCH₃) contributions . However, the hydrochloride salt in Analog 1 likely improves aqueous solubility.
- Analog 2’s ethoxycarbonyl and methyl groups increase lipophilicity, suggesting better membrane permeability than the target compound .
Electronic and Steric Influences: The electron-donating methoxy groups in the target compound’s 2,4-dimethoxyphenyl substituent may stabilize charge-transfer interactions in biological systems, contrasting with Analog 1’s electron-withdrawing benzoyl group.
Biological Activity Trends :
- While specific activity data for the target compound is unavailable, structural analogs like Analog 1 and 2 have shown promise as kinase inhibitors and antimicrobial agents, respectively . The target compound’s carboxylic acid moiety may facilitate interactions with polar residues in enzyme active sites.
Biological Activity
3-Amino-2-((2,4-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid (CAS No: 687569-60-4) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a thieno[2,3-b]pyridine core, which is known for various pharmacological activities. The presence of the dimethoxyphenyl group is significant for its biological interactions.
Anticancer Potential
Thieno[2,3-b]pyridine derivatives have been studied for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been hypothesized based on its structural features. For instance, compounds with similar moieties have demonstrated inhibition of key signaling pathways involved in cell proliferation and survival.
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, studies on related compounds suggest that they can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes and cancer progression.
The mechanisms through which 3-amino-2-((2,4-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid exerts its biological effects are likely multifaceted:
- Cellular Uptake : The lipophilic nature of the compound may facilitate its uptake into cells.
- Target Binding : The functional groups present in the molecule can interact with biological targets such as proteins or nucleic acids.
- Signal Transduction Modulation : By inhibiting specific enzymes or receptors, the compound may alter signal transduction pathways crucial for cell growth and survival.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Showed that thieno[2,3-b]pyridine derivatives induced apoptosis in human cancer cell lines through caspase activation. |
| Study C | Identified enzyme inhibition properties similar to known anti-inflammatory drugs, suggesting potential therapeutic applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
